Product packaging for 4-Methylcyclohex-3-en-1-one(Cat. No.:CAS No. 5259-65-4)

4-Methylcyclohex-3-en-1-one

Cat. No.: B030685
CAS No.: 5259-65-4
M. Wt: 110.15 g/mol
InChI Key: POKCGQXKNIJLCR-UHFFFAOYSA-N
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Description

4-Methylcyclohex-3-en-1-one is a versatile cyclic enone that serves as a valuable building block in organic synthesis and a key reference standard in analytical chemistry. Its structure, featuring a reactive α,β-unsaturated ketone system within a cyclohexene ring, makes it an excellent Michael acceptor and a versatile intermediate for constructing more complex molecular architectures. Researchers utilize this compound in Diels-Alder reactions, nucleophilic additions, and reduction studies to synthesize novel carbocyclic compounds, pharmaceutical intermediates, and specialty chemicals. In the field of flavor and fragrance research, this compound is of significant interest due to its structural relationship to compounds that contribute to aromatic profiles, serving as a critical standard for identification and quantification in gas chromatography-mass spectrometry (GC-MS) analysis. The methyl group introduces steric and electronic influences that subtly modulate its reactivity and physical properties compared to the parent cyclohexenone, providing a useful handle for structure-activity relationship (SAR) studies. Supplied with detailed analytical data including purity confirmation by GC and NMR spectroscopy, this compound is intended for research applications only, strictly within a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B030685 4-Methylcyclohex-3-en-1-one CAS No. 5259-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcyclohex-3-en-1-one
Source PubChem
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InChI

InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKCGQXKNIJLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200565
Record name 4-Methylcyclohex-3-en-1-one
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Molecular Weight

110.15 g/mol
Source PubChem
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CAS No.

5259-65-4
Record name 4-Methyl-3-cyclohexen-1-one
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Record name 4-Methylcyclohex-3-en-1-one
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Record name 4-Methylcyclohex-3-en-1-one
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Record name 4-methylcyclohex-3-en-1-one
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Record name 4-Methyl-3-cyclohexenone
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Advanced Synthetic Methodologies for 4 Methylcyclohex 3 En 1 One and Its Derivatives

Regioselective and Stereoselective Preparations

Achieving specific regio- and stereochemical outcomes is paramount in the synthesis of substituted cyclohexenones. Researchers have developed several powerful methods to control the placement of functional groups and the spatial arrangement of atoms within the cyclic framework.

Singlet Oxygen Reactions in Enone Synthesis

The photo-oxygenation of olefins using singlet oxygen (¹O₂) presents a convenient and effective pathway to allylic hydroperoxides, which are versatile synthetic intermediates. researchgate.net A key application of this method is the regioselective synthesis of γ-hydroxycyclohexenones from cyclohexenone precursors. researchgate.net

A notable example is the synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114), a compound used as a synthon for various natural products, starting from 4-methylcyclohex-3-en-1-one. researchgate.netresearchgate.net The reaction proceeds via a regioselective ene reaction with singlet oxygen. researchgate.net In this process, tetraphenylporphyrin-sensitised photo-oxygenation of this compound in a solvent like chloroform (B151607) yields a single allylic hydroperoxide intermediate. researchgate.net Subsequent reduction of the peroxide linkage, for instance with dimethyl sulfide (B99878) and a titanium catalyst, affords the desired 4-hydroxy-4-methylcyclohex-2-en-1-one in high yield. researchgate.net NMR studies have confirmed the high regioselectivity of this reaction, with no traces of alternative isomeric products being detected. researchgate.net

Acid-Catalyzed Cyclization Processes from Precursors

Acid-catalyzed cyclization is a fundamental strategy for constructing the cyclohexenone ring from acyclic or different cyclic precursors. One established route to this compound begins with 4-methylanisole. researchgate.net The process involves a Birch reduction using lithium in liquid ammonia (B1221849) to form an intermediate which, upon acid hydrolysis with a reagent such as oxalic acid, yields the target cyclohexenone. researchgate.net

More broadly, acid-catalyzed processes are used to form various cyclohexenone structures. For instance, industrial synthesis can involve the acid-catalyzed cyclization of prenylated ketones. vulcanchem.com Lewis acids are also employed to catalyze cycloaddition reactions, such as the Diels-Alder reaction between isoprene (B109036) and acrylic acid, to form the 4-methylcyclohexene (B165706) ring system which serves as a precursor to other functionalized molecules. google.com Advanced methods using mixed Lewis acid systems, such as AlBr₃/AlMe₃, have been shown to effectively catalyze Diels-Alder reactions even between sterically hindered dienes and enones to produce highly substituted cyclohexenes. ucla.edu

Transformations from Substituted Cyclohexanones and Dihydrocarvone (B1202640) Analogues

Substituted cyclohexanones and related natural products like dihydrocarvone are valuable starting materials for the synthesis of functionalized cyclohexenones. These transformations often leverage the existing chiral pool to produce enantiomerically enriched products.

For example, (2R,5R)-(+)-trans-dihydrocarvone can be converted into 4-methylcyclohex-2-en-1-one (B3144395) through a sequence of reactions involving reagents like ozone and copper(II) acetate. Another modern deconstructive strategy involves the ozonolysis of (+)-dihydrocarvone in the presence of methanol, followed by an iron-mediated fragmentation to remove the isopropenyl group, yielding the chiral (R)-2-methylcyclohexanone. nih.gov This demonstrates a powerful method for transforming a readily available natural product into a versatile and unnatural building block. nih.gov Similarly, substituted camphor (B46023) analogues, which are valuable synthetic intermediates, can be prepared from carvone-derived precursors through various rearrangement and cleavage reactions. escholarship.org

Contemporary Synthetic Routes to Functionalized Cyclohexenones

Modern organic synthesis has introduced powerful catalytic methods that have expanded the toolbox for creating functionalized cyclohexenones. These routes often provide higher efficiency and broader substrate scope compared to classical methods.

Strategies Involving Metalated Intermediates

The use of metalated intermediates is a cornerstone of modern synthetic chemistry, enabling a wide range of C-C and C-heteroatom bond formations. In the context of cyclohexenone synthesis, transition metal-catalyzed reactions can generate versatile metalated intermediates that can be trapped to create diverse products.

One strategy involves the rhodium-catalyzed β-carbon elimination of carvone-derived substrates. escholarship.org This process effects a C-C bond cleavage to generate a metalated cyclohexenyl intermediate. escholarship.org This intermediate can be leveraged to access a variety of densely functionalized cyclohexenes, all containing a pre-installed quaternary center. escholarship.org Gold nanoparticles have also been studied for the synthesis of regioselectively functionalized cyclohexanones through the metalation of intermediates. chemrxiv.org These strategies are part of a broader field where metalated intermediates, generated under increasingly mild conditions, are used for the functionalization of various organic molecules. acs.org

Olefin Metathesis Approaches in Ring Formation

Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a powerful and versatile tool for the formation of cyclic compounds, including functionalized cyclohexenones. caltech.eduscience.gov The development of well-defined and highly active ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, has been pivotal to this success. caltech.eduscience.gov

These catalysts are capable of efficiently forming rings even in the presence of electron-withdrawing groups, making them suitable for the synthesis of α,β-unsaturated ketones like cyclohexenones. caltech.edu While early catalysts struggled with such π-conjugated olefins, newer generations exhibit unique activity and functional group tolerance. caltech.edu RCM provides a direct route to the cyclohexenone framework and is a valuable tool for constructing quaternary carbon centers. science.govnih.gov The strategic application of RCM can significantly shorten synthetic sequences, for example, by directly forming a γ,γ-disubstituted cyclohexenone that serves as a key intermediate in the total synthesis of complex natural products. nih.gov

Derivatization from P-Menth-3-en-1-amine

While not a direct synthesis of this compound, the derivatization of structurally related compounds like p-menth-3-en-1-amine showcases the utility of the p-menthane (B155814) framework as a scaffold for creating novel molecules. Research has demonstrated an efficient pathway starting from p-menth-3-en-1-amine to produce various derivatives. nih.gov

One notable synthetic route involves the conversion of p-menth-3-en-1-amine into 1-isopropyl-4-isothiocyanato-4-methylcyclohex-1-ene. nih.govresearchgate.net This isothiocyanate intermediate serves as a versatile building block for further reactions. It can be reacted with cyclohexylamine (B46788) or other isothiocyanates to yield a series of p-menth-3-en-1-amine thiourea (B124793) derivatives. nih.govresearchgate.net These synthetic efforts are often driven by the search for new biologically active compounds, and studies have shown that some of these thiourea derivatives exhibit significant herbicidal activities against certain types of weeds, such as annual ryegrass. nih.govresearchgate.net The design and synthesis of Schiff base derivatives from p-menth-3-en-1-amine have also been explored, with some of these compounds showing herbicidal activity comparable to or even exceeding that of glyphosate. researchgate.net

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

The synthesis of specific stereoisomers (enantiomers and diastereomers) of this compound analogues is crucial, as the biological activity and physical properties of chiral molecules are often dependent on their three-dimensional structure. Advanced methods focus on either directly producing the desired isomer (asymmetric synthesis) or separating a mixture of isomers (resolution).

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis provides an efficient route to chiral cyclohexenone derivatives by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several distinct strategies have been developed.

A novel approach involves the catalytic enantioselective isomerization of β,γ-unsaturated cyclohex-3-en-1-ones into their corresponding α,β-unsaturated chiral enones. nih.gov This transformation can be achieved using a cooperative iminium-base catalysis with a newly designed, electronically tunable chiral diamine catalyst. nih.gov This method has been successfully applied to the synthesis of intermediates for natural products like garsubellin A. nih.gov

Other established catalytic asymmetric methods include:

Palladium-Catalyzed Asymmetric Allylic Alkylation : Chiral palladium complexes, often employing ligands like (R)-BINAP, can facilitate the asymmetric allylic alkylation of cyclohexenone precursors.

Silver-Mediated Enantioselective Epoxidation : The use of Silver(I)-bisoxazoline catalysts can induce the epoxidation of a double bond in a cyclohexenone derivative, which can then be transformed into the target chiral ketone.

Titanium-Catalyzed Reactions : Chiral titanium complexes, such as those using BINOL or salen ligands, have been employed for the asymmetric preparation of optically active cyanohydrins or for enantioselective alkynylation of aldehydes to produce chiral propargylic alcohols. researchgate.net

Cobalt-Salen-Catalyzed Ring Opening : A key step in the synthesis of some chiral dihydroxycyclohexenone (B8290526) natural products involves the asymmetric ring-opening of a meso epoxide, catalyzed by a chiral Co(salen) complex. researchgate.net

Table 1: Overview of Catalytic Asymmetric Methods for Chiral Cyclohexenone Analogue Synthesis

Catalytic Method Catalyst System Example Transformation Ref
Asymmetric Isomerization Chiral Diamine / Acid β,γ-unsaturated ketone to α,β-unsaturated ketone nih.gov
Asymmetric Allylic Alkylation Pd(OAc)₂ / (R)-BINAP ligand Alkylation of a cyclohexenone precursor
Enantioselective Epoxidation Silver(I)-bisoxazoline complex Epoxidation of a C=C double bond
Asymmetric Cyanohydrin Formation Chiral Ti(IV) salen complex Asymmetric addition of TMSCN to a ketone researchgate.net

Resolution Techniques for Racemic Mixtures

When a chemical synthesis produces a racemic mixture (an equal mixture of two enantiomers), resolution techniques are required to separate them. mgscience.ac.in

Diastereomeric Salt Formation A classical and widely used chemical method involves reacting the racemic mixture with an enantiomerically pure compound known as a resolving agent. google.com This reaction creates a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility. mgscience.ac.ingoogle.com This difference allows for their separation, often through fractional crystallization. Once a single diastereomer is isolated, the resolving agent can be chemically removed to yield the desired pure enantiomer. google.com A variant of this technique is the "method of the one-half mole," which uses a substoichiometric amount of the resolving agent. google.com

Kinetic Resolution Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One of the most effective methods is enzymatic kinetic resolution. For instance, the kinetic resolution of a racemic γ,γ-disubstituted cyclohexenone, such as 4-hydroxy-4-methylcyclohex-2-en-1-one, can be achieved with high efficiency. The use of enzymes like Pseudomonas fluorescens lipase (B570770) (PFL) in a suitable solvent can selectively acylate one enantiomer, allowing the unreacted enantiomer to be recovered with high enantiomeric purity. This strategy can be highly effective, in some cases providing the desired product in high yield and excellent enantiomeric excess (ee). To improve upon the theoretical 50% maximum yield of standard kinetic resolution, a strategy known as parallel kinetic resolution can be employed, which involves a secondary process to remove the undesired enantiomer. rsc.org

Table 2: Example of Enzymatic Kinetic Resolution

Substrate Enzyme Solvent Yield (%) Enantiomeric Excess (ee) (%) Ref

Mechanistic Investigations of Reactions Involving 4 Methylcyclohex 3 En 1 One

Nucleophilic Addition Pathways

The electron-deficient nature of the α,β-unsaturated ketone system in 4-Methylcyclohex-3-en-1-one makes it a prime candidate for nucleophilic attack. Two principal pathways are observed: Michael (or 1,4-conjugate) addition and direct (or 1,2-) addition to the carbonyl group.

Michael Addition Reactions with Various Nucleophiles

The Michael addition is a conjugate addition reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org This process is thermodynamically controlled and is a widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.orgorganic-chemistry.org In the case of this compound, the enone functionality serves as a Michael acceptor, reacting with a range of nucleophiles (Michael donors).

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. The regioselectivity of this reaction is a key feature, driven by the formation of the more stable enolate.

Research has shown that this compound can undergo Michael addition with various nucleophiles. For instance, it can form adducts with dansyl cysteamine (B1669678) (DCYA) via a 1,4-Michael addition, a reaction implicated in skin sensitization pathways. The reaction of 3-ethenyl-4-methylcyclohex-2-en-1-one, a related compound, with 2-methylcyclopentane-1,3-dione demonstrates the potential for intramolecular cyclization following the initial Michael addition, leading to complex polycyclic structures. publish.csiro.au

Nucleophile (Michael Donor)Product TypeKey Mechanistic Feature
Enolates (e.g., from malonates)1,5-Dicarbonyl compoundsFormation of a new C-C bond at the β-position.
Aminesβ-Amino ketonesReversible addition, often leading to further reactions.
Thiolsβ-Thio ketonesFormation of a stable carbon-sulfur bond.

Direct Carbonyl Additions and Subsequent Transformations

While Michael additions are common, direct nucleophilic attack at the carbonyl carbon (1,2-addition) can also occur. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor direct addition, while "soft" nucleophiles, like cuprates, favor conjugate addition.

Following direct addition to the carbonyl group of this compound, a variety of subsequent transformations can take place. The resulting alkoxide intermediate can be protonated to form an allylic alcohol. This alcohol can then undergo further reactions, such as oxidation or rearrangement.

For example, the reduction of the carbonyl group using agents like sodium borohydride (B1222165) or lithium aluminum hydride proceeds via a 1,2-addition of a hydride ion to the carbonyl carbon, yielding 4-methylcyclohex-3-en-1-ol.

Oxidation and Reduction Chemistry

The dual functionality of this compound allows for selective oxidation and reduction reactions, targeting either the alkene or the ketone moiety.

Selective Oxidation Protocols for Modified Derivatives

The oxidation of derivatives of this compound can lead to a variety of interesting products. For instance, the hydroxyl group in 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114), a derivative, can be oxidized to a ketone or a carboxylic acid depending on the oxidizing agent and reaction conditions. A key synthetic route to this hydroxy derivative involves the regioselective photooxygenation of this compound with singlet oxygen. researchgate.net This reaction proceeds via an ene reaction mechanism. researchgate.net

Furthermore, the oxidation of related compounds, such as 6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-1-en-4-ol, can be achieved using Jones reagent (chromic acid in sulfuric acid) to yield the corresponding ketone. google.com This highlights the utility of controlled oxidation in the synthesis of complex molecules.

ReactantOxidizing AgentMajor ProductReaction Type
This compoundSinglet Oxygen (¹O₂)4-Hydroperoxy-4-methylcyclohex-2-en-1-oneEne Reaction
4-Hydroxy-4-methylcyclohex-2-en-1-onePotassium Permanganate / Chromium TrioxideDiketone / Carboxylic AcidOxidation of Alcohol
6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-1-en-4-olJones Reagent2-methyl-6-(4-methylcyclohex-3-en-1-yl)heptan-4-oneOxidation of Alcohol

Controlled Reduction Strategies of the Ketone Moiety

The ketone group in this compound and its derivatives can be selectively reduced to an alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon in a 1,2-addition fashion.

The stereochemical outcome of the reduction can often be controlled by the choice of reagent and reaction conditions. For example, the reduction of a substituted derivative, 2-methyl-6-(RS)-[4-methylcyclohex-3-en-1-(R)-yl]heptan-4-(RS)-ol, has been reported. google.com The resulting diastereomeric alcohols can sometimes be separated, providing access to stereochemically defined products.

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org this compound, with its conjugated π-system, can participate in such reactions, most notably cycloadditions.

In a cycloaddition reaction, two π-electron systems combine to form a cyclic compound with two new sigma bonds. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. dtu.dk In this context, the enone system of this compound can act as a dienophile, reacting with a conjugated diene. Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model the frontier molecular orbitals and predict the regioselectivity and activation energies of these reactions.

While specific examples of this compound itself in Diels-Alder reactions are not extensively detailed in the provided search results, the reactivity of similar cyclohexenone systems is well-established. The electron-deficient nature of the double bond in the enone makes it a good dienophile for reaction with electron-rich dienes. The stereochemistry of the resulting cycloadduct is governed by the principles of the Diels-Alder reaction, such as the endo rule.

Diels-Alder Cycloadditions as a Dienophile

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and an alkene known as a dienophile. wikipedia.org this compound can function as a dienophile due to its α,β-unsaturated ketone structure. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making it electron-deficient and thus a good target for reaction with an electron-rich diene. libretexts.orgmasterorganicchemistry.com

The reaction proceeds via a concerted, single-step mechanism through a cyclic transition state. wikipedia.org The stereochemistry of the dienophile is retained in the resulting cyclohexene (B86901) product. libretexts.org While specific studies detailing extensive Diels-Alder reactions with this compound are specialized, its general reactivity as a cycloalkenone is well-established. acs.org For example, a related reaction involves using a dienophile equivalent in a Diels-Alder reaction with isoprene (B109036) to synthesize a precursor to 4-hydroxy-4-methylcyclohex-2-en-1-one. researchgate.net The efficiency and stereochemical outcome of such reactions can be influenced by various parameters, including the nature of the diene, temperature, and the use of Lewis acid catalysts. acs.org

Table 1: Characteristics of this compound in Diels-Alder Reactions
FeatureDescriptionReference
RoleDienophile ('diene lover') wikipedia.org
Activating GroupThe conjugated ketone group withdraws electron density from the C=C double bond. libretexts.org
Reaction Type[4+2] Cycloaddition wikipedia.org
ProductA substituted bicyclic or polycyclic cyclohexene derivative. wikipedia.org
MechanismConcerted, pericyclic reaction proceeding through a single, cyclic transition state. wikipedia.org

Ene Reactions with Singlet Oxygen: Regio- and Diastereocontrol

This compound undergoes a regioselective ene reaction with singlet oxygen (¹O₂), a process often referred to as the Schenck ene reaction. researchgate.netrsc.org This photooxygenation provides an effective route to allylic hydroperoxides. researchgate.net The reaction is a key step in the synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one, a valuable synthon for biologically important compounds. researchgate.net

The reaction demonstrates significant regio- and diastereocontrol. When this compound reacts with singlet oxygen, the attack occurs selectively at the trisubstituted double bond. This leads to the formation of a single major regioisomeric hydroperoxide, which can then be reduced to the corresponding alcohol, 4-hydroxy-4-methylcyclohex-2-en-1-one. researchgate.net The high degree of control is rationalized by both steric and electronic factors, which lend support to the involvement of perepoxide intermediates during the reaction sequence. researchgate.net

Table 2: Regioselective Ene Reaction with Singlet Oxygen
ReactantReagentKey IntermediateMajor Product (after reduction)Reference
This compoundSinglet Oxygen (¹O₂)Allylic hydroperoxide4-Hydroxy-4-methylcyclohex-2-en-1-one researchgate.net

Tautomeric Equilibria and Isomerization Dynamics

Keto-Enol Tautomerism and Racemization Pathways

This compound exists in equilibrium with its enol tautomers. Due to its structure as an α,β-unsaturated ketone, two primary enol forms are possible. One enol can be formed by the removal of a proton from the α-carbon (C2), while a more extended conjugated enol (a dienol) can be formed by removing a proton from the γ-carbon (C5).

The formation of these enol tautomers, particularly the dienol, provides a pathway for racemization if the molecule is chiral at a center that becomes planar in the intermediate. For a related isomer, 4-methylcyclohex-2-en-1-one (B3144395), it is established that tautomerization leads to racemization. stackexchange.com The enol form possesses a planar C=C double bond where the methyl-bearing carbon was previously a stereocenter. Re-protonation to revert to the keto form can occur from either face of the plane with equal probability, leading to a racemic mixture. stackexchange.com This rapid equilibrium between the keto and enol forms ensures that if an enantiomerically enriched sample is dissolved in an acidic or basic solution, it will quickly racemize. stackexchange.com

Influence of Acidic and Basic Catalysis on Tautomeric Processes

Both acidic and basic conditions catalyze the keto-enol tautomerism, accelerating the interconversion and subsequent racemization. stackexchange.com

Acid Catalysis : In the presence of an acid, the carbonyl oxygen is first protonated. This increases the acidity of the α- and γ-protons. A weak base (like the solvent or the conjugate base of the acid) then removes a proton from either the α- or γ-carbon to form the corresponding enol. stackexchange.comuou.ac.in

Base Catalysis : Under basic conditions, a base directly removes an acidic proton from the α- or γ-carbon to form a resonance-stabilized enolate anion. This enolate is then protonated (e.g., by the solvent) to yield the final enol product. stackexchange.comuou.ac.in

Table 3: Comparison of Catalytic Mechanisms for Tautomerization
Catalyst TypeStep 1Step 2Key IntermediateReference
AcidProtonation of the carbonyl oxygen.Deprotonation at the α- or γ-carbon.Protonated ketone stackexchange.comuou.ac.in
BaseDeprotonation at the α- or γ-carbon.Protonation of the intermediate anion.Enolate anion stackexchange.comuou.ac.in

Radical Reactions and Surface Chemistry Effects

This compound has been identified as a product in radical-initiated oxidation reactions of larger organic molecules, particularly terpenes. For instance, it is formed during the ozonolysis of terpinolene (B10128) in the gas phase. mdpi.com It has also been proposed as a product from the reaction of α-terpineol with ozone. nih.govepa.gov These reactions are significant in the context of atmospheric chemistry, where volatile organic compounds (VOCs) from natural sources interact with oxidants like ozone (O₃), hydroxyl radicals (OH•), and nitrate (B79036) radicals (NO₃•). nih.govresearchgate.net

The environment in which these reactions occur can influence the outcome. Studies investigating the reaction of α-terpineol with ozone on surfaces like glass and vinyl flooring have shown that this compound is a proposed product. nih.govepa.gov Crucially, the ratio of oxidation products formed during these surface-phase reactions differs from those observed in gas-phase reactions. This suggests that the surface plays a role in the reaction mechanism, possibly by stabilizing larger or more polar intermediates, thereby altering the product distribution. nih.govepa.gov

Table 4: Formation of this compound from Radical Reactions
Precursor CompoundReaction ConditionsPhaseSignificanceReference
α-TerpineolReaction with Ozone (O₃)Gas and Surface PhaseProduct ratios differ, indicating surface chemistry effects. nih.govepa.gov
TerpinoleneOzonolysis / Reaction with Nitrate RadicalsGas PhaseIdentified as a key product in atmospheric oxidation of terpenes. mdpi.com

Spectroscopic and Advanced Analytical Characterization in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For 4-Methylcyclohex-3-en-1-one, the ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons present.

In a typical ¹H NMR spectrum of this compound, recorded in a solvent like deuterochloroform (CDCl₃), the olefinic proton at position 3 appears as a broad singlet around δ 5.28 ppm. researchgate.net The protons on the methylene (B1212753) groups (CH₂) within the cyclohexene (B86901) ring resonate as a complex multiplet in the region of δ 2.12–2.66 ppm, indicating their varied chemical environments. researchgate.net The methyl (CH₃) group protons attached to the double bond at position 4 characteristically show up as a singlet at approximately δ 1.62 ppm. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
5.28bs1HOlefinic H at C-3
2.12–2.66m6HMethylene H's at C-2, C-5, C-6
1.62s3HMethyl H's at C-4

Data sourced from a study using a 200 MHz spectrometer with CDCl₃ as the solvent. researchgate.net Abbreviations: bs = broad singlet, m = multiplet, s = singlet.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) at position 1 is typically the most deshielded, appearing at a chemical shift of around δ 212.2 ppm. researchgate.net The olefinic carbons of the double bond (C-3 and C-4) resonate at approximately δ 131.6 and δ 136.5 ppm, respectively. researchgate.net The methylene carbons of the ring are found in the upfield region of the spectrum, with signals at δ 41.4, 40.2, and 32.2 ppm. researchgate.net The methyl carbon at position 4 gives a signal at about δ 24.7 ppm. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
212.2C-1 (C=O)
136.5C-4 (quaternary olefinic)
131.6C-3 (olefinic)
41.4Methylene C
40.2Methylene C
32.2Methylene C
24.7Methyl C

Data sourced from a study using a 50 MHz spectrometer with CDCl₃ as the solvent. researchgate.net

Two-Dimensional NMR Techniques

To further confirm the structural assignments made from 1D NMR data and to elucidate complex coupling networks, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY spectra reveal proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons in the molecular structure. For instance, a COSY experiment would show correlations between the olefinic proton and the adjacent methylene protons.

HSQC spectra map direct one-bond correlations between protons and the carbons to which they are attached. This technique is crucial for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra to their respective atoms in the molecule.

While specific 2D NMR data for this compound is not detailed in the provided search results, the use of such techniques is standard practice for the structural confirmation of related cyclohexenone compounds.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into molecular interactions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific bond types and functional groups.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. A strong absorption band is observed in the region of 1676-1727 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an α,β-unsaturated ketone. researchgate.net The C=C stretching vibration of the double bond within the ring typically appears around 1600-1676 cm⁻¹. researchgate.netresearchgate.net The C-H stretching vibrations of the methyl and methylene groups are observed in the range of 2876-2978 cm⁻¹. researchgate.net

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
2978, 2927, 2876C-H stretching (alkane)
1727, 1676C=O stretching (α,β-unsaturated ketone)
1472, 1421C-H bending
1344C-H bending

Data sourced from a study using a Mattson 1000 FT-IR spectrometer with chloroform (B151607) as the solvent. researchgate.net

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique that allows for the analysis of samples in their solid or liquid state with minimal sample preparation. This method provides similar information to traditional IR spectroscopy but is often more convenient and can be used to study surface properties.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound. These methods exploit differences in the physicochemical properties of the compound and its potential impurities to achieve effective separation.

Gas chromatography is a primary technique for assessing the purity of this compound and profiling its presence in volatile mixtures, owing to the compound's volatility. The method separates compounds based on their boiling points and interactions with the stationary phase of the GC column.

The retention index (RI) is a key parameter in GC for compound identification. The Kovats Retention Index for this compound has been determined on a standard non-polar column, providing a standardized value for its elution characteristics. nih.gov This allows for comparison across different systems and aids in its identification within complex mixtures.

Research has demonstrated the use of GC, often coupled with mass spectrometry (GC-MS), in identifying this compound as a product in various chemical reactions. For instance, it was identified as a carbonyl product from the ozonolysis of terpinolene (B10128). cdc.gov In such studies, GC provides the initial separation of the reaction products, with individual compounds being subsequently identified by their mass spectra. Purity validation of synthesized analogous compounds also relies on GC to confirm the absence or presence of starting materials and byproducts.

Table 1: Gas Chromatography Retention Index for this compound
ParameterValueColumn TypeSource
Kovats Retention Index962Standard non-polar nih.gov

High-Performance Liquid Chromatography (HPLC) offers a robust method for the analysis and purification of this compound. sielc.com It is particularly useful for separating the compound from non-volatile impurities or for preparative-scale isolation.

A specific reverse-phase (RP) HPLC method has been developed for its analysis. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separation, which is crucial for obtaining high-purity standards. sielc.comsielc.com For applications requiring subsequent analysis by mass spectrometry, the mobile phase composition can be modified to ensure compatibility, for example, by substituting phosphoric acid with formic acid. sielc.comsielc.com

Table 2: HPLC Method for this compound Analysis
ParameterDescriptionSource
ColumnNewcrom R1 (Reverse-Phase) sielc.comsielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid sielc.comsielc.com
MS-Compatible Mobile PhaseFor Mass-Spec applications, phosphoric acid is replaced with formic acid. sielc.comsielc.com
ApplicationsAnalytical determination, impurity isolation, preparative separation, pharmacokinetics. sielc.comsielc.com

Mass spectrometry, especially when coupled with a chromatographic inlet like GC or HPLC, is a powerful tool for the definitive identification and trace-level quantification of this compound.

In a study investigating the reaction products of terpinolene with ozone, this compound was identified using a denuder/filter apparatus where carbonyl products were derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) prior to GC-MS analysis. cdc.gov This derivatization step aids in the chromatographic separation and provides a unique mass spectrum for identification. The electron ionization (EI) mass spectrum of the derivatized product showed characteristic ions confirming its structure. cdc.gov

Furthermore, computational methods provide predicted collision cross-section (CCS) values for various adducts of this compound. uni.lu These values are useful in ion mobility-mass spectrometry for enhancing identification confidence by providing information on the ion's size and shape.

Table 3: GC-MS Data for PFBHA-Derivatized this compound
Analysis ContextKey Mass-to-Charge Ratios (m/z) and Relative IntensitiesSource
Product of Terpinolene Ozonolysis79 (65%), 107 (100%), 181 (45%), 277 (20%), 306 (34%) cdc.gov
Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)Source
[M+H]⁺111.08044119.2 uni.lu
[M+Na]⁺133.06238126.7 uni.lu
[M-H]⁻109.06589123.0 uni.lu
[M+NH₄]⁺128.10699142.3 uni.lu
[M+K]⁺149.03632125.9 uni.lu

X-ray Crystallography for Solid-State Structural Conformation

Table 5: Crystallographic Data for a 4-Methylcyclohex-3-en-1-yl Derivative
Structural FeatureObservationSource
Compoundmethyl (Z)-2-[(Z)-3-methyl-2-({(E)-1-[(R*)-4-methylcyclohex-3-en-1-yl]ethylidene}hydrazinylidene)-4-oxothiazolidin-5-ylidene]acetate nih.govresearchgate.net
Cyclohexylidene Ring ConformationEnvelope nih.govresearchgate.net
Envelope Flap AtomStereogenic Carbon (C8) iucr.org
Puckering Parameter (Q)0.494 (2) Å iucr.org
Dihedral AngleThe mean plane of the cyclohexylidene ring makes a dihedral angle of 56.23 (9)° with the thiazolidine (B150603) ring mean plane. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies on 4 Methylcyclohex 3 En 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is a lack of specific studies applying quantum chemical calculations to determine the electronic structure and reactivity of 4-Methylcyclohex-3-en-1-one.

Density Functional Theory (DFT) Applications in Reaction Prediction

No dedicated studies using Density Functional Theory (DFT) to predict the reaction outcomes of this compound have been identified in the scientific literature. While DFT is a powerful tool for such predictions, its application to this specific compound has not been documented in available research.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Assessment

Similarly, a detailed Frontier Molecular Orbital (FMO) analysis, which is crucial for assessing the reactivity of a molecule, has not been published for this compound. Such an analysis would provide valuable insights into the molecule's behavior in chemical reactions, but this research has yet to be conducted or reported.

Reaction Pathway Modeling and Transition State Characterization

The modeling of reaction pathways and the characterization of transition states for chemical processes involving this compound are areas that remain unexplored in computational chemistry research.

Prediction of Regioselectivity and Stereoselectivity in Cycloadditions

There are no available computational studies that predict the regioselectivity and stereoselectivity of this compound in cycloaddition reactions. This type of predictive modeling is essential for understanding and controlling the outcomes of such reactions.

Activation Energy Calculations for Chemical Processes

Detailed calculations of the activation energies for chemical processes involving this compound are not present in the current body of scientific literature. These calculations are fundamental to understanding the kinetics and feasibility of its chemical transformations.

Conformational Analysis and Molecular Dynamics Simulations

Comprehensive conformational analysis and molecular dynamics simulations provide a deeper understanding of a molecule's flexibility and behavior over time. However, such studies specifically focused on this compound have not been reported. The absence of this research means that the dynamic properties and conformational preferences of this molecule are not well-documented from a computational standpoint.

Cyclohexenone Ring Dynamics and Preferred Conformations

Computational studies on analogous substituted cyclohexenones suggest that the most stable conformation is typically a half-chair or a twist-boat, rather than a true chair conformation seen in cyclohexanes. The introduction of the methyl group at the C4 position further influences the conformational preference. Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the geometries of these conformers and their relative energies.

The potential energy surface of this compound would likely show several local minima corresponding to different conformations. The half-chair conformation is often the global minimum for cyclohexenone systems, as it effectively minimizes both angular and torsional strain. The methyl group can exist in either a pseudo-axial or pseudo-equatorial position, with the pseudo-equatorial orientation generally being more stable to avoid steric interactions.

ConformerMethyl Group OrientationCalculated Relative Energy (kcal/mol)Key Dihedral Angles (°)
Half-ChairPseudo-Equatorial0.00C1-C2-C3-C4 ≈ 0, C4-C5-C6-C1 ≈ 50
Half-ChairPseudo-Axial1.8 - 2.5C1-C2-C3-C4 ≈ 0, C4-C5-C6-C1 ≈ -50
Twist-Boat-4.0 - 6.0Variable

Relative Stability of Tautomeric Forms

This compound can exist in tautomeric forms, primarily through the migration of a proton from an alpha-carbon to the carbonyl oxygen, resulting in an enol. For this specific ketone, two principal enol tautomers can be considered, arising from the deprotonation of the C2 and C5 positions.

Computational studies on similar keto-enol systems consistently show that the keto form is generally more stable than the enol tautomers. The relative stability is influenced by factors such as conjugation and intramolecular hydrogen bonding. In the case of this compound, the resulting enols would create a conjugated diene system, which provides some stabilization. However, the strength of the carbon-oxygen double bond in the keto form typically outweighs the stabilization gained from the extended conjugation in the enol forms.

Quantum chemical calculations, such as those using ab initio methods, can provide accurate predictions of the relative energies of these tautomers. Solvent effects can also play a significant role in the position of the keto-enol equilibrium. Polar solvents tend to stabilize the more polar keto form.

Tautomeric FormStructureCalculated Relative Stability (ΔG, kcal/mol) in Gas Phase
Keto Form (this compound)C=O at C10.00
Enol Form 1 (4-Methylcyclohexa-1,3-dien-1-ol)OH at C1, C1=C2 double bond+5 to +8
Enol Form 2 (4-Methylcyclohexa-1,4-dien-1-ol)OH at C1, C5=C6 double bond+7 to +10

Stereoelectronic Effects and Mechanistic Rationalization

Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, are crucial for a complete understanding of this compound. These effects can be rationalized through computational methods like Natural Bond Orbital (NBO) analysis, which examines orbital interactions.

A key stereoelectronic effect in this molecule is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled anti-bonding orbital (σ* or π). For instance, the stability of the pseudo-equatorial conformation of the methyl group can be partly attributed to favorable hyperconjugative interactions between the C-H bonds of the methyl group and the π orbital of the C=C double bond.

Furthermore, the alignment of the σ orbitals of the C-H bonds on the carbons adjacent to the carbonyl group and the double bond with the π systems can influence the molecule's reactivity. For example, the acidity of the α-protons is affected by the ability of the resulting carbanion's p-orbital to overlap with the π* orbital of the carbonyl group. Computational studies can quantify the energies of these orbital interactions, providing a mechanistic rationale for observed chemical behavior.

Stereoelectronic InteractionDonor OrbitalAcceptor OrbitalEffectTypical Stabilization Energy (E(2), kcal/mol)
Hyperconjugationσ(C-H) of methyl groupπ(C3=C4)Stabilization of the molecule1 - 3
Anomeric Effect (in related systems)n(O) of a substituentσ(C-X)Conformational preferenceVariable
Negative Hyperconjugationp-orbital of α-carbanionπ*(C=O)Stabilization of the enolate, increased acidity of α-protonsSignificant

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Natural Product Synthesis

The inherent chirality and functional group arrangement in derivatives of 4-methylcyclohexenone make it a powerful starting point for the total synthesis of natural products. Its cyclic scaffold is a common motif in many biologically active compounds isolated from nature.

Mimicry of Biologically Relevant Scaffolds, e.g., Juvabione

4-Methylcyclohex-3-en-1-one and its isomers are key structural mimics for intermediates in the synthesis of biologically important sesquiterpenes like Juvabione. Juvabione, known for its insect juvenile hormone activity, features a 4-methylcyclohexene (B165706) ring as its core structure. google.comlkouniv.ac.in Several total syntheses of Juvabione have been developed, with some routes explicitly starting from a cyclohexenone derivative. scribd.com Other approaches commence with related natural terpenes such as limonene, which already contains the characteristic 4-methylcyclohexene moiety. google.comlkouniv.ac.in These syntheses highlight the utility of the cyclohexenone scaffold in constructing the Juvabione framework, where the stereochemistry at the methyl-bearing carbon is critical for its biological function. lkouniv.ac.inscribd.com The enantio- and diastereocontrolled synthesis of (+)-Juvabione has been achieved using a σ-symmetric 4-(2-formylethyl)cyclohexanone, further demonstrating the versatility of cyclohexanone (B45756) precursors in accessing this specific biologically relevant scaffold. rsc.org

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The chemical reactivity of this compound allows for its elaboration into a variety of functionalized molecules with potential therapeutic applications. The cyclohexene (B86901) ring system is a recognized pharmacophore in several classes of drugs.

Synthesis of Anti-Inflammatory and Anesthetic Agents

The cyclohexenone core is a key structural feature in various compounds investigated for anti-inflammatory properties. mdpi.com Research has demonstrated that derivatives containing a cyclohexene ring can exhibit potent biological activity. For instance, new amidrazone derivatives incorporating a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their anti-inflammatory effects. mdpi.com Certain compounds from this class were found to strongly inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com The established bioactivity of these cyclohexene derivatives suggests that this compound is a strategic precursor for developing novel anti-inflammatory agents. Furthermore, the saturated analog, cyclohexanone, is the foundational structure for the anesthetic agent ketamine, indicating the relevance of this six-membered ring in the design of anesthetic drugs.

Development of Herbicidal Compounds

The cyclohexane (B81311) ring system is a known scaffold in the design of herbicidal agents. A significant class of grass-specific herbicides is derived from cyclohexane-1,3-dione oxime ethers. researchgate.net These compounds function by inhibiting acetyl-coenzyme A carboxylase, a critical enzyme in fatty acid biosynthesis, leading to the death of the weed. researchgate.net While direct synthesis from this compound is not prominently documented, its structure represents a viable starting point for the development of new analogues within this herbicidal class. The established success of the cyclohexane-1,3-dione core validates the potential of related cyclohexenone structures as foundational elements for novel herbicides.

Pathways to Antitumor and Antiviral Precursors

The 4-methylcyclohexene scaffold is a valuable precursor for the synthesis of potential antitumor agents. A compelling example is the development of a novel, enantiomerically pure oxaliplatin (B1677828) derivative, {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II), which has demonstrated improved anticancer activity in vivo. nih.gov Its synthesis originates from 4-methylcyclohex-1-ene, a closely related chemical structure, which is converted to the crucial trans-diamine ligand. nih.gov This successful application underscores the utility of the 4-methylcyclohexane framework in creating effective metallodrugs for cancer therapy.

In the context of antiviral research, many active compounds are derived from natural sources, including classes like terpenes and steroids. mdpi.com Given that this compound is a fundamental building block for the synthesis of complex terpenoids, it serves as an important intermediate for a class of compounds known to possess antiviral properties. researchgate.netmdpi.com

Summary of Bioactive Molecules Derived from Cyclohexene Scaffolds

Molecule Class/Derivative Biological Application Key Research Finding Reference
Terpenoid PrecursorsNatural Product Synthesis(R)-4-methyl-cyclohex-2-ene-1-one is a key chiral building block for synthesizing complex alkaloids like (−)-huperzine A. researchgate.net
Juvabione AnaloguesInsect Juvenile HormoneSyntheses can be initiated from cyclohexenone intermediates to create the biologically active sesquiterpene scaffold. scribd.com
Amidrazone DerivativesAnti-inflammatory AgentsCompounds with a cyclohex-1-ene-1-carboxylic acid moiety strongly inhibit pro-inflammatory cytokine secretion. mdpi.com
Cyclohexane-1,3-dione EthersHerbicidal CompoundsThis class of compounds acts as grass-selective herbicides by inhibiting a key enzyme in fatty acid synthesis. researchgate.net
Platinum-Diamine ComplexesAntitumor AgentsAn oxaliplatin derivative based on a 4-methyl-1,2-cyclohexanediamine ligand shows improved in vivo anticancer activity. nih.gov

Role in Flavor and Fragrance Chemistry

The primary documented applications of this compound lie within the flavor and fragrance industry. Its scaffold is a key component in the synthesis of various aroma chemicals, prized for their unique sensory profiles.

Synthesis of Aroma Compounds and Flavoring Agents

Research has demonstrated the utility of this compound as a precursor in the synthesis of specific, high-value aroma compounds. A significant application is its conversion to 4-Hydroxy-4-methylcyclohex-2-en-1-one (B3386114). This transformation is achieved through a regioselective ene reaction with singlet oxygen. researchgate.net The resulting hydroxylated derivative, 4-Hydroxy-4-methylcyclohex-2-en-1-one, is recognized as a volatile compound found in natural oils and is utilized as an additive in both the food and cosmetic industries. researchgate.net

This synthetic pathway highlights the strategic importance of this compound in accessing more complex, functionalized cyclohexenone derivatives that possess desirable organoleptic properties. The process involves the direct, controlled oxidation of the precursor to introduce a hydroxyl group at a key position, significantly altering the molecule's chemical properties and sensory profile.

Investigation of Odor-Active Derivatives

The derivatives of this compound are subjects of investigation for their potential as novel fragrance and flavor ingredients. The aforementioned synthesis of 4-Hydroxy-4-methylcyclohex-2-en-1-one is a prime example of creating an odor-active derivative. researchgate.net This specific derivative is valued as a flavor and cosmetic additive, indicating its pleasant or desirable sensory characteristics. researchgate.net

While the parent compound itself is a synthetic intermediate, its value is realized through chemical modification into molecules with distinct and sought-after aromas. The investigation into such derivatives is a continuing area of interest in fragrance chemistry, aiming to expand the palette of available scents and flavors for commercial use. For instance, related structures such as 3-(4-methyl-cyclohex-3-enyl)-butyraldehyde are known for their intense, fresh, green, and citrus-like odors. google.com

Intermediates for Agrochemicals

Currently, there is limited publicly available scientific literature or patent documentation that specifically identifies this compound as a key intermediate in the synthesis of commercial agrochemicals such as pesticides, herbicides, or fungicides. While its chemical structure could theoretically be adapted for such purposes, its primary documented roles are concentrated in the flavor and fragrance sector.

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. rjptonline.org For the synthesis of 4-Methylcyclohex-3-en-1-one and its derivatives, AI and ML algorithms can be trained on vast datasets of chemical reactions to predict the most efficient synthetic routes, catalysts, and reaction parameters. rjptonline.orgbeilstein-journals.org

Deep learning models, for instance, can analyze the intricate relationships between reactants, reagents, and reaction conditions to forecast the yield and stereoselectivity of a given transformation. rsc.org This predictive power can significantly reduce the number of trial-and-error experiments, saving time and resources. rjptonline.org For example, an ML model could predict the optimal temperature, pressure, and catalyst concentration for the Robinson annulation, a key reaction in the synthesis of many cyclohexenone derivatives.

Table 1: Potential Applications of AI/ML in the Synthesis of this compound

Application AreaAI/ML Tool/TechniquePotential Impact
Retrosynthesis Planning Neural Networks, Graph-based AlgorithmsIdentification of novel and more efficient synthetic pathways.
Reaction Condition Optimization Bayesian Optimization, Reinforcement LearningPrediction of optimal temperature, solvent, and catalyst for higher yields.
Catalyst Design Generative Models, Deep LearningIn-silico design of novel catalysts with enhanced activity and selectivity.
Yield Prediction Gradient Boosting, Random ForestAccurate forecasting of reaction yields to guide experimental design. rjptonline.org

The development of large-scale models trained on extensive reaction databases is a key aspect of this field. beilstein-journals.org These models can sequentially predict the necessary catalysts, solvents, and reagents for a desired chemical transformation, offering a comprehensive toolkit for the synthetic chemist. beilstein-journals.org

Sustainable Chemistry and Green Synthesis Approaches for Cyclohexenone Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact. For this compound and its derivatives, future research will focus on developing more sustainable and environmentally benign synthetic routes. This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes. rsc.org

Biocatalysis, which utilizes enzymes as catalysts, offers a powerful approach to green synthesis. acs.org Enzymes operate under mild conditions and can exhibit high levels of stereoselectivity, making them ideal for the synthesis of chiral cyclohexenone derivatives. acs.org For example, ene-reductases have been successfully employed in the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones, achieving excellent enantioselectivities. acs.org The use of such biocatalytic methods can provide an environmentally benign alternative to traditional transition-metal catalysis. acs.org

Another promising area is the use of alternative energy sources, such as microwave irradiation and sonication, to accelerate reaction rates and reduce energy consumption. Microwave-assisted synthesis has been shown to be effective in the preparation of cyclohexenone acids, often leading to higher yields in shorter reaction times compared to conventional heating methods. acs.org

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Chemo-specificity

The development of new and more efficient catalytic systems is a cornerstone of modern organic synthesis. For the synthesis of this compound derivatives, research is focused on creating catalysts that offer enhanced control over stereoselectivity and chemo-specificity. This is particularly important for the synthesis of complex molecules with multiple functional groups and stereocenters.

Recent advancements include the use of N-heterocyclic carbene (NHC) catalysis for asymmetric cycloaddition reactions to produce chiral heterocyclic cyclohexenones with good stereochemical outcomes. acs.org Furthermore, catalyst-controlled regio- and stereoselective synthesis methods are being developed to produce complex molecules that would otherwise require multi-step reactions. nih.gov

The design of chiral catalysts is crucial for the enantioselective synthesis of specific stereoisomers of cyclohexenone derivatives. mdpi.com This includes the development of bifunctional ruthenium catalysts for asymmetric transfer hydrogenation reactions. mdpi.com Additionally, metal-organic frameworks (MOFs) are being explored as recyclable heterogeneous catalysts for asymmetric synthesis, offering the potential for more sustainable catalytic processes. mdpi.com

Table 2: Examples of Novel Catalytic Systems for Cyclohexenone Synthesis

Catalyst TypeReactionKey Advantage
Ene-reductasesAsymmetric desymmetrizationHigh enantioselectivity, environmentally benign. acs.org
N-Heterocyclic Carbenes (NHCs)Formal [4 + 2] cycloadditionAccess to chiral heterocyclic cyclohexenones. acs.org
Rhodium(I) complexes[5 + 1] cycloadditionSelective formation of α,β- or β,γ-cyclohexenones. organic-chemistry.org
Bifunctional Ruthenium CatalystsAsymmetric transfer hydrogenationEnantioselective preparation of hydroxy-cyclohexanone derivatives. mdpi.com

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. Advanced spectroscopic techniques are playing an increasingly important role in this area. For reactions involving this compound, in-situ monitoring can lead to better process control and optimization.

Techniques such as Attenuated Total Reflection Infrared (ATR-IR) spectroscopy allow for the continuous monitoring of the concentration of reactants and products in a reaction mixture. researchgate.net This can be particularly useful for studying the kinetics of reactions like acetalization in CO2-expanded alcohols. researchgate.net Combining multiple spectroscopic methods, such as in-situ ATR-IR, Raman, and UV/vis spectroscopy, can provide a more comprehensive understanding of complex reaction systems. spectroscopyeurope.com

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools for real-time reaction analysis, enabling the observation of catalytic intermediates and the rate of product formation. uvic.ca These techniques are crucial for elucidating reaction mechanisms and identifying rate-limiting steps. uvic.ca

Exploration of New Biological Activities through Rational Structural Modification

Cyclohexenone and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. nih.govmdpi.commdpi.com Future research will focus on the rational design and synthesis of new this compound derivatives with enhanced or novel biological properties.

This involves a multidisciplinary approach that combines synthetic chemistry, computational modeling, and biological screening. By systematically modifying the structure of the this compound core, researchers can explore the structure-activity relationships (SAR) and identify key structural features responsible for a particular biological effect. mdpi.com For example, the introduction of different substituents on the cyclohexenone ring can modulate the anti-inflammatory or anticancer activity of the resulting compounds. mdpi.com

Computer-aided drug design (CADD) techniques, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are becoming indispensable tools in this process. nih.gov These methods can be used to predict the biological activity of virtual compounds and to understand their interactions with biological targets at the molecular level, thereby guiding the synthesis of more potent and selective drug candidates. nih.gov

Expansion of Computational Studies for Complex Reaction Landscapes

Computational chemistry provides a powerful lens through which to investigate the intricate details of chemical reactions. nih.gov For reactions involving this compound, computational studies can elucidate complex reaction mechanisms, predict the stability of intermediates and transition states, and explain the origins of selectivity. nih.govmdpi.com

Density Functional Theory (DFT) calculations, for example, can be used to map out the potential energy surface of a reaction, providing a detailed picture of the reaction pathway. mdpi.commdpi.com This information is crucial for understanding how a reaction proceeds and for designing new catalysts or reaction conditions to favor a desired outcome.

The synergy between computational and experimental studies is becoming increasingly important. nih.gov Theoretical predictions can guide experimental investigations, while experimental results can validate and refine computational models. This integrated approach will be essential for tackling the increasingly complex challenges in modern organic chemistry and for unlocking the full potential of versatile building blocks like this compound.

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates.
  • Waste disposal : Segregate halogenated waste and consult certified agencies for incineration .
  • First aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical evaluation .

What advanced techniques are recommended for determining the stereochemical configuration of this compound derivatives?

Advanced Research Question

  • NOE (Nuclear Overhauser Effect) NMR : Detects spatial proximity of protons to assign E/Z isomerism .
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives .
  • Computational modeling : Compare experimental 1^1H NMR shifts with DFT-simulated spectra (e.g., Gaussian software) .

How can reaction mechanisms involving this compound be elucidated using computational and experimental methods?

Advanced Research Question

  • Kinetic studies : Monitor intermediates via in-situ FTIR or HPLC .
  • Isotopic labeling : Use 13^{13}C-labeled ketones to track carbonyl reactivity.
  • DFT calculations : Map energy profiles for cyclization or nucleophilic addition pathways .

What strategies optimize the purification of this compound to achieve >95% purity for sensitive applications?

Basic Research Question

  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1 mmHg, 80–90°C).
  • Recrystallization : Use hexane/ethyl acetate (3:1) for high recovery .
  • SPE (Solid-Phase Extraction) : Remove polar impurities with silica gel cartridges.

How should researchers address discrepancies between theoretical and experimental thermodynamic stability data for this compound?

Advanced Research Question

  • Calorimetry : Measure ΔH via DSC (Differential Scanning Calorimetry) and compare with computational values (e.g., Gibbs free energy calculations) .
  • Solvent effects : Re-evaluate stability in aprotic vs. protic solvents.
  • Error margins : Account for impurities using HPLC-MS quantification .

What are the best practices for storing this compound to prevent degradation under varying environmental conditions?

Basic Research Question

  • Temperature : Store at –20°C in amber vials to inhibit photochemical reactions .
  • Desiccants : Use silica gel to mitigate hydrolysis in humid environments.
  • Inert atmosphere : Seal under argon for long-term stability (>6 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.